molecular formula C8H6F3NO3 B11880714 6-Methoxy-5-(trifluoromethyl)picolinic acid

6-Methoxy-5-(trifluoromethyl)picolinic acid

Cat. No.: B11880714
M. Wt: 221.13 g/mol
InChI Key: JJIJFOXEDHLRNM-UHFFFAOYSA-N
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Description

6-Methoxy-5-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a methoxy group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(trifluoromethyl)picolinic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with trifluoromethylating agents under specific reaction conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the complete substitution of the hydrogen atom with the trifluoromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Methoxy-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid:

    Isonicotinic Acid: With a carboxylic acid group at the 4-position.

Uniqueness

6-Methoxy-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. These functional groups impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c1-15-6-4(8(9,10)11)2-3-5(12-6)7(13)14/h2-3H,1H3,(H,13,14)

InChI Key

JJIJFOXEDHLRNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

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